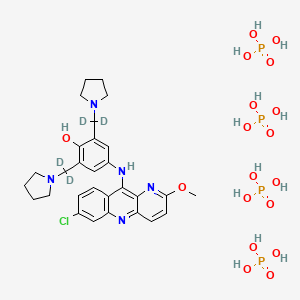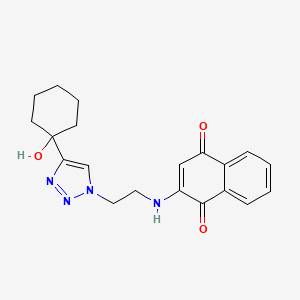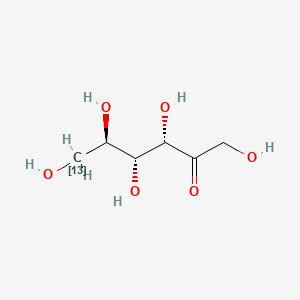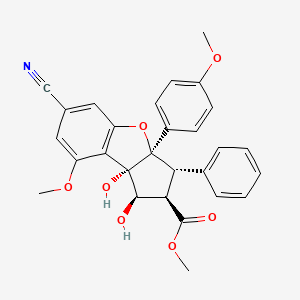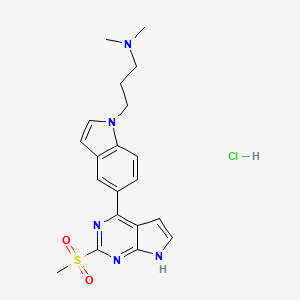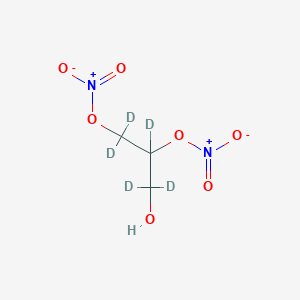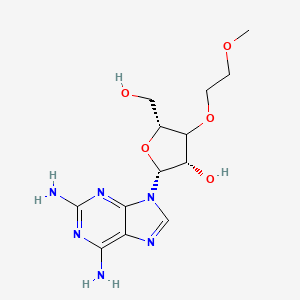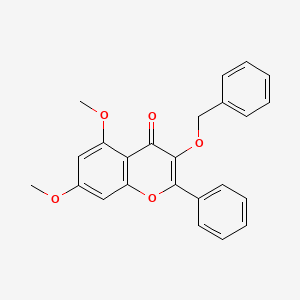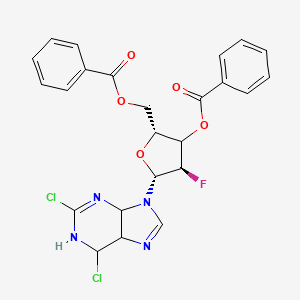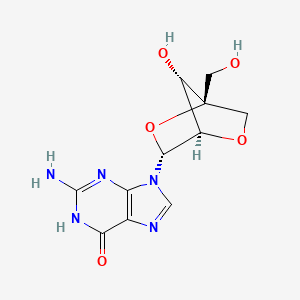
2'-O,4'-C-Methyleneguanosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-O,4’-C-Methyleneguanosine is a modified nucleoside analogue where the guanine base is linked to a locked nucleic acid (LNA) structure. This compound is known for its enhanced binding affinity to complementary sequences and greater resistance to nucleases compared to natural nucleotides . It has significant potential in various scientific fields, including disease diagnosis and research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-O,4’-C-Methyleneguanosine involves the modification of the guanine base and the incorporation of a locked nucleic acid structure. The synthetic route typically includes the protection of functional groups, selective activation of specific sites, and subsequent deprotection steps. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperature settings .
Industrial Production Methods
Industrial production of 2’-O,4’-C-Methyleneguanosine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow synthesis and automated systems are employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
2’-O,4’-C-Methyleneguanosine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halides, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in various substituted nucleoside analogues .
Wissenschaftliche Forschungsanwendungen
2’-O,4’-C-Methyleneguanosine has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of modified nucleic acids and as a building block for various chemical reactions.
Biology: It is employed in the study of nucleic acid interactions and the development of nucleic acid-based probes.
Industry: It is used in the production of diagnostic tools and research reagents.
Wirkmechanismus
2’-O,4’-C-Methyleneguanosine exerts its effects by hindering viral RNA polymerase, a critical enzyme necessary for viral replication. This mechanism makes it a highly potent approach for viral inhibition. The compound’s locked nucleic acid structure enhances its binding affinity and resistance to degradation, further contributing to its effectiveness.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2’-Deoxyguanosine
- 8-Methylguanosine
- N6-Benzoyl-2’-deoxy-5’-O-DMT-a-adenosine
- 3’-Beta-C-Methyl-N6-(m-trifluoromethylbenzyl)adenosine
Uniqueness
2’-O,4’-C-Methyleneguanosine stands out due to its locked nucleic acid structure, which provides enhanced binding affinity and greater resistance to nucleases compared to natural nucleotides. This unique structure makes it particularly valuable in applications requiring high stability and specificity .
Eigenschaften
Molekularformel |
C11H13N5O5 |
|---|---|
Molekulargewicht |
295.25 g/mol |
IUPAC-Name |
2-amino-9-[(1S,3R,4R,7S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-1H-purin-6-one |
InChI |
InChI=1S/C11H13N5O5/c12-10-14-7-4(8(19)15-10)13-3-16(7)9-5-6(18)11(1-17,21-9)2-20-5/h3,5-6,9,17-18H,1-2H2,(H3,12,14,15,19)/t5-,6+,9-,11+/m1/s1 |
InChI-Schlüssel |
OZVMOEUWPMYRQU-JUQFDLSGSA-N |
Isomerische SMILES |
C1[C@]2([C@H]([C@@H](O1)[C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)CO |
Kanonische SMILES |
C1C2(C(C(O1)C(O2)N3C=NC4=C3N=C(NC4=O)N)O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[4-(3,5-Dimethoxyphenyl)piperazin-1-yl]-(5-methyl-4-phenyl-1,2,4-triazol-3-yl)methanone](/img/structure/B12404663.png)
